molecular formula C9H5ClOS B1272748 Benzo[b]thiophene-3-carbonyl chloride CAS No. 39827-12-8

Benzo[b]thiophene-3-carbonyl chloride

Cat. No. B1272748
CAS RN: 39827-12-8
M. Wt: 196.65 g/mol
InChI Key: GSMXWLPUJAYDHX-UHFFFAOYSA-N
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Description

Benzo[b]thiophene derivatives are aromatic heterocyclic compounds that have garnered significant interest due to their presence in a variety of natural and synthetic compounds with broad applications in medicinal chemistry and materials science. These compounds exhibit a range of pharmacological properties, including antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Additionally, benzo[b]thiophene derivatives have been employed as organic photoelectric materials and organic semiconductors, and they serve as building blocks or intermediates for the synthesis of pharmaceutically important molecules .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been a subject of extensive research. A general and convenient synthesis of benzo[b]thiophene derivatives, including the thiophene homologues, has been developed, which is structurally characterized by single-crystal X-ray analysis . Another efficient method involves the gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles, which is applicable to a wide range of substrates with diverse electronic and steric properties . Additionally, a completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst has been reported, which couples benzo[b]thiophenes with aryl chlorides . Moreover, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes has been achieved through aromatic nucleophilic substitution reactions and Heck-type coupling .

Molecular Structure Analysis

The molecular structures of benzo[b]thiophene derivatives are characterized by their planarity and packing arrangements. For instance, benzo[b]thiophene homologues have been found to have completely planar molecular structures packed in a herringbone arrangement . The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, has been determined by single-crystal X-ray structure determination, revealing two sets of symmetry-related molecules connected by weak CH…π interactions, with the packing structure dominated by Van der Waals forces .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions that are crucial for their functionalization and application in different fields. The C-H arylation of benzo[b]thiophenes has been achieved with complete selectivity using a ligand-free, dual catalytic system . Furthermore, the synthesis of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes has been realized using the Fiesselmann thiophene synthesis, which involves the Friedel-Crafts acylation followed by treatment with methyl thioglycolate or sodium sulfide and an alkylating agent .

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophene derivatives have been elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectra, which provide insights into their electrochemical and optical properties . The synthesis and characterization of new benzo[b]thiophene derivatives have also included elemental analyses, IR, NMR, and mass spectral studies, which help in understanding their structural and chemical behavior .

Scientific Research Applications

Synthesis and Biological Activities

Benzo[b]thiophene derivatives are significant in synthetic medicinal chemistry due to their wide spectrum of pharmacological properties. Isloor, Kalluraya, and Pai (2010) synthesized new derivatives from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, showing potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).

Antimicrobial and Analgesic Activity

Kumara et al. (2009) synthesized benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, demonstrating antimicrobial and analgesic activities. These compounds were derived from 3-chloro-benzo[b]thiophene-2-carbonyl chloride (Kumara et al., 2009).

C-H Arylation for Chemical Synthesis

Tang, Collins, and Glorius (2013) described a selective C3 C-H arylation of benzo[b]thiophenes using a dual catalytic system, offering valuable products with complete selectivity. This process utilizes palladium and is significant for chemical synthesis (Tang, Collins, & Glorius, 2013).

Organic Semiconductor Materials

Irgashev, Demina, and Rusinov (2020) reported the synthesis of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes from 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. These derivatives are of interest for developing organic semiconductor materials (Irgashev, Demina, & Rusinov, 2020).

Antitumor Evaluation

Koruznjak et al. (2003) synthesized novel derivatives of benzo[b]thieno[2,3-c]quinolones with significant antitumor activity. These compounds were derived from benzo[b]thiophene-2-carbonyl chlorides, showing potential as anticancer agents (Koruznjak et al., 2003).

Safety And Hazards

Benzo[b]thiophene-3-carbonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with appropriate safety measures, including the use of personal protective equipment .

Future Directions

While specific future directions for Benzo[b]thiophene-3-carbonyl chloride are not mentioned in the literature, thiophene derivatives are a topic of ongoing research due to their potential biological activities . Further studies could explore the synthesis, properties, and potential applications of Benzo[b]thiophene-3-carbonyl chloride and related compounds.

properties

IUPAC Name

1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMXWLPUJAYDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379998
Record name 1-benzothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-3-carbonyl chloride

CAS RN

39827-12-8
Record name 1-benzothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-3-carbonyl chloride
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Synthesis routes and methods

Procedure details

To benzothiophene carboxylic acid (7 g) in MeTHF (6.5 Vols, 45.5 mL) is added a catalytic amount of DMF (0.01 eq.). Then, oxalyl chloride (1.1 eq.) is charged slowly to control the gaz release. After 16 h of stirring at 20° C., the end of the reaction is controlled by HPLC. MeTHF (6.5 Vols) is next added and the reaction mixture is concentrated to 5 volumes to remove the excess of oxalyl chloride. The resulting benzo[b]thiophene-3-carbonyl chloride is stored in a MeTHF solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Shafiee, MA Hedayati, MM Salimi… - Journal of Pharmaceutical …, 1983 - Elsevier
□ Several dialkylaminoethyl benzo[b]thiophene-3-carboxylates, N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, 2-dialkylaminoethyl benzo[b]thiophene-3-carbamates, and …
Number of citations: 3 www.sciencedirect.com
YH Chang, MH Hsu, SH Wang, LJ Huang… - Journal of medicinal …, 2009 - ACS Publications
As part of our continuing investigation of azo-flavonoid derivatives as potential anticancer drug candidates, a series of 2-aryl-6,7-methylenedioxyquinolin-4-one analogues was …
Number of citations: 59 pubs.acs.org
R Abonia, KK Laali, D Raja Somu, SD Bunge… - …, 2020 - Wiley Online Library
A facile protocol that enables synthetic interconversion of CUR‐BF 2 and CUR compounds is described that significantly widens the preparative scope of curcuminoids, providing …
F Sauter, A Dzerovicz - Monatshefte für Chemie/Chemical Monthly, 1969 - Springer
Intramolekulare Cyclisierungsreaktionen von 3-Phenyl-benzo[b]thiophen-2-carbonsäurechlorid und von 2-Phenyl-benzo[b]thiophen-3-carbonsäurechlorid lieferten 6-Oxo-6H-benz[b]…
Number of citations: 0 link.springer.com

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